REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN>CO>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
FeCl3.6H2O
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
the active charcoal is filtered off through Celite
|
Type
|
CUSTOM
|
Details
|
the MeOH is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified with flash chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |